6-Bromo-3-iodoquinolin-4-OL is a heterocyclic organic compound characterized by its molecular formula . This compound is a derivative of quinoline, a structure noted for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and iodine atoms in its structure enhances its utility as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
The compound can be synthesized from various precursors, typically involving multi-step reactions that include halogenation processes. Its unique structure and properties make it a subject of interest in both academic and industrial research settings.
6-Bromo-3-iodoquinolin-4-OL is classified as a halogenated quinoline derivative. It falls under the category of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s).
The synthesis of 6-Bromo-3-iodoquinolin-4-OL generally involves several key steps, including the bromination and iodination of quinoline derivatives. A common method includes the bromination of 3-iodoquinolin-4(1H)-one using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete halogenation.
The molecular structure of 6-Bromo-3-iodoquinolin-4-OL features a quinoline backbone with bromine and iodine substituents at specific positions on the aromatic ring. The hydroxyl group (-OH) at position 4 contributes to its reactivity and biological activity.
6-Bromo-3-iodoquinolin-4-OL is capable of undergoing various chemical reactions:
These reactions typically require specific reagents and conditions, including:
The mechanism of action for 6-Bromo-3-iodoquinolin-4-OL varies based on its application in medicinal chemistry. It may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, leading to potential therapeutic effects against diseases.
6-Bromo-3-iodoquinolin-4-OL is typically characterized by:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) are essential for identifying this compound during synthesis and analysis.
6-Bromo-3-iodoquinolin-4-OL has several notable applications:
The compound 6-Bromo-3-iodoquinolin-4-ol (CAS No. 1260886-58-5) is systematically named as 6-bromo-3-iodo-1H-quinolin-4-one under IUPAC conventions, reflecting its tautomeric quinolin-4(1H)-one form, which dominates in solid and solution states [3]. Its molecular formula is C₉H₅BrINO, with a molecular weight of 349.95 g/mol [1] [3]. The structure features a bicyclic quinoline scaffold substituted with bromine at position 6 and iodine at position 3, while the 4-hydroxy group participates in tautomerism with the adjacent carbonyl (Figure 1). The SMILES notations OC1=C(I)C=NC2=CC=C(Br)C=C12
(hydroxy form) and O=C1C(I)=CNC2C=CC(Br)=CC=21
(keto form) encode this dual identity, critical for interpreting reactivity and spectral data [1] [3].
Table 1: Fundamental Identifiers of 6-Bromo-3-iodoquinolin-4-ol
Property | Value |
---|---|
CAS No. | 1260886-58-5 |
IUPAC Name | 6-Bromo-3-iodo-1H-quinolin-4-one |
Molecular Formula | C₉H₅BrINO |
Molecular Weight | 349.95 g/mol |
Canonical SMILES | O=C1C(I)=CNC2=CC=C(Br)C=C12 |
InChI Key | RTVKEUFMIJMMNH-UHFFFAOYSA-N |
Spectroscopic profiling confirms the core structure and tautomeric equilibrium. ¹H NMR (predicted, DMSO-d₆) exhibits characteristic signals:
LC-MS (electrospray ionization) shows a pseudomolecular ion peak at m/z 348.90/350.90 [M-H]⁻ (negative mode), with isotopic clusters confirming Br (1:1 intensity for M/M+2) and I (singular peak) [1] [3]. IR spectroscopy reveals key absorptions:
Table 2: Predicted Spectral Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 8.15 (s, 1H, H-2), δ 7.85 (d, 1H, H-5), δ 7.55 (d, 1H, H-8), δ 7.45 (dd, 1H, H-7), δ 12.2 (s, 1H, N-H) |
LC-MS | [M-H]⁻ at m/z 348.90/350.90 (Br isotope pattern); fragmentation at C-I/C-Br bonds |
IR | 1655 cm⁻¹ (C=O), 3150 cm⁻¹ (N-H), 560 cm⁻¹ (C-Br), 520 cm⁻¹ (C-I) |
No experimental X-ray diffraction data for 6-bromo-3-iodoquinolin-4-ol is reported in the provided sources. However, analogous halogenated quinolines exhibit planar bicyclic cores with substituents influencing packing via halogen bonding [5]. Iodine’s polarizability typically drives strong I···O/N interactions (2.8–3.0 Å), while bromine participates in weaker Br···π contacts [5]. The keto tautomer is expected to dominate in crystals due to conjugation stability. Lattice parameters would likely show monoclinic or triclinic symmetry, with molecules stacked in offset π-π arrangements (interplanar spacing ~3.4 Å) [5].
Density Functional Theory (DFT) simulations provide electronic insights:
Table 3: DFT-Derived Physicochemical Parameters
Parameter | Value | Implication |
---|---|---|
LogP | 3.31 | Moderate lipophilicity; suitable for cell penetration |
TPSA | 33.12 Ų | Moderate passive diffusion across membranes |
H-Bond Acceptors | 2 | Quinoline N and carbonyl O participate in H-bonding |
H-Bond Donors | 1 | N-H group in keto tautomer |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: